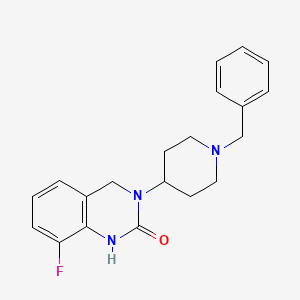
3-(1-Benzylpiperidin-4-yl)-8-fluoro-3,4-dihydroquinazolin-2(1H)-one
概要
説明
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the fluorine atom and the piperidinyl group in this compound adds to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
科学的研究の応用
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to anticancer effects.
類似化合物との比較
Similar Compounds
2(1H)-Quinolinone: Another heterocyclic compound with similar biological activities.
4-Hydroxy-2-quinolones: Known for their diverse biological and pharmaceutical activities.
Pyridine derivatives: These compounds also exhibit antimicrobial and antiviral activities.
Uniqueness
The presence of the fluorine atom and the piperidinyl group in 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- makes it unique compared to other similar compounds. These functional groups can enhance its biological activity and specificity, making it a valuable compound for further research and development.
特性
分子式 |
C20H22FN3O |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
3-(1-benzylpiperidin-4-yl)-8-fluoro-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C20H22FN3O/c21-18-8-4-7-16-14-24(20(25)22-19(16)18)17-9-11-23(12-10-17)13-15-5-2-1-3-6-15/h1-8,17H,9-14H2,(H,22,25) |
InChIキー |
SQLKOGIAFOQNSY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2CC3=C(C(=CC=C3)F)NC2=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














